![molecular formula C20H16FN3O3S2 B2659636 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251610-38-4](/img/structure/B2659636.png)
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups such as a fluorophenyl group, an oxadiazole ring, a methyl group, a thiophene ring, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Molecular Structure Analysis
The compound contains several functional groups. The 1,2,4-oxadiazole is a heterocyclic compound that includes an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The thiophene is a five-membered ring with four carbon atoms and a sulfur atom .
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Sulfonamide derivatives, including those with oxadiazole rings, have been explored for their antimicrobial and antitubercular properties. A study on benzene sulfonamide pyrazole oxadiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis and various bacterial strains, suggesting the potential of such compounds in treating bacterial infections and tuberculosis (Shingare et al., 2022). Another study highlighted the antibacterial activity of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight, showcasing their application in agricultural settings (Shi et al., 2015).
Antioxidant Activity
Compounds featuring sulfonamide and oxadiazole structures have also been investigated for their antioxidant properties. A study found that sulfone/sulfonamide-linked bis(oxadiazoles) demonstrated potential antioxidant activity, indicating their relevance in developing treatments for diseases caused by oxidative stress (Padmaja et al., 2014).
Material Science Applications
In material science, derivatives of sulfonamide and oxadiazole have been utilized in the development of high-performance polymers. For instance, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been proposed as a proton exchange membrane for medium-high temperature fuel cells, demonstrating excellent thermal and oxidative stability, as well as significant proton conductivity (Xu et al., 2013).
Anticancer Activity
Furthermore, sulfonamide and oxadiazole derivatives have been explored for their anticancer potential. A novel class of sulfone/sulfonamide-linked bis(oxadiazoles) showed promising anticancer activity, underscoring the importance of these compounds in the development of new anticancer drugs (Mert et al., 2014).
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-13-4-3-5-16(12-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)14-6-8-15(21)9-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECDTXYGRAOYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

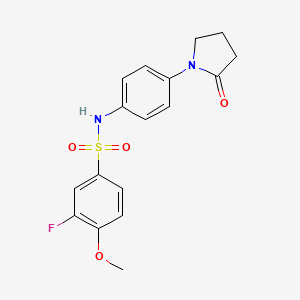

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2659558.png)

![2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2659560.png)
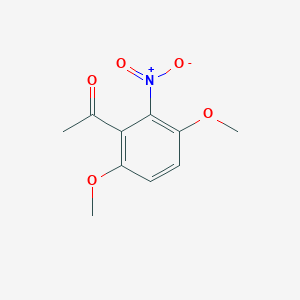

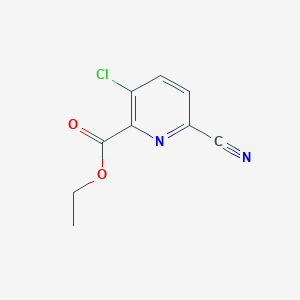
![methyl 5-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2659568.png)
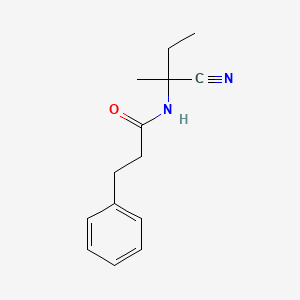
![3-(3,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2659574.png)
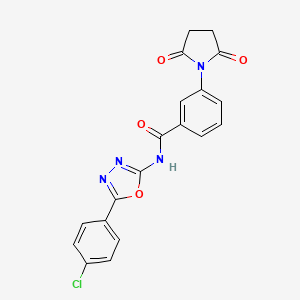
![2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2659576.png)
